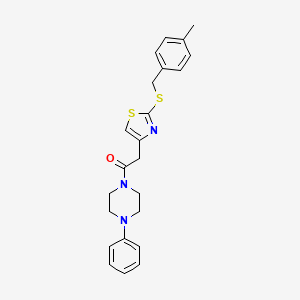
5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic molecule of interest in various fields of chemistry and medicine. Its unique structure, which includes an allyloxyphenyl group, a dimethylaminoethyl side chain, a fluorobenzoyl group, and a hydroxypyrrolone core, lends it a distinctive set of chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached via multiple synthetic routes, often starting from readily available precursors. One common method involves the initial formation of the pyrrolone core, followed by the introduction of the various functional groups through sequential reactions. Typically, reactions involving nucleophilic substitution, esterification, and amide formation are employed. For example:
Pyrrolone Core Formation: Cyclization of an appropriate precursor under basic or acidic conditions to form the pyrrolone structure.
Introduction of Allyloxyphenyl Group: Via a nucleophilic aromatic substitution reaction, where an allyloxy group is attached to a phenyl ring.
Dimethylaminoethyl Side Chain: Formation through an alkylation reaction, using a dimethylamino group and an appropriate alkyl halide.
Fluorobenzoyl Group Addition: Accomplished by Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction to attach the fluorobenzoyl moiety.
Industrial Production Methods
On an industrial scale, the synthesis would be optimized for yield and efficiency. This often involves:
Optimization of Reaction Conditions: Ensuring that temperature, solvent, and catalyst choices maximize product yield and purity.
Scaling Up Processes: Transitioning from small-scale laboratory methods to large-scale industrial reactions, with adjustments in reaction vessels, mixing methods, and purification steps.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation to form quinone-like structures, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed on the carbonyl groups, leading to alcohols.
Substitution Reactions: The presence of aromatic rings makes the compound amenable to various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or permanganate for oxidative transformations.
Reduction: Metal hydrides such as lithium aluminum hydride for reduction.
Substitution: Halogens or organometallic reagents for introducing or modifying substituent groups.
Major Products Formed
Oxidation Products: Can include quinone derivatives.
Reduction Products: Could result in alcohol or amine derivatives.
Substitution Products: Will vary based on the substituent introduced, affecting the compound's overall reactivity and properties.
科学研究应用
The compound has notable applications in several areas:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Acts as a probe or ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in material science for its unique electronic properties.
作用机制
Mechanism
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve the compound's functional groups forming bonds or forces with active sites on the target molecules.
Molecular Targets and Pathways
Enzyme Inhibition: The fluorobenzoyl group may interact with enzyme active sites, inhibiting their function.
Signal Modulation: The dimethylaminoethyl side chain could modulate cellular signaling pathways by interacting with receptor proteins.
相似化合物的比较
Similar Compounds
4-hydroxy-1H-pyrrol-2(5H)-one: Shares the pyrrolone core but lacks the complex substituent groups.
4-(4-fluorobenzoyl)pyrrolidin-2-one: Similar fluorobenzoyl group but different core structure.
Allyloxybenzene derivatives: Compounds with an allyloxyphenyl group but different overall structure.
Uniqueness
What sets 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one apart is the combination of its functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for targeted scientific research and potential therapeutic applications.
属性
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4/c1-4-15-31-19-11-7-16(8-12-19)21-20(22(28)17-5-9-18(25)10-6-17)23(29)24(30)27(21)14-13-26(2)3/h4-12,21,28H,1,13-15H2,2-3H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVDZSVJTPOYPP-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2551540.png)

![8-(3,5-Dimethylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2551542.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2551544.png)
![ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2551545.png)


![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2551556.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2551557.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide](/img/structure/B2551558.png)
![8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551560.png)
![8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2551561.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[3-methyl-4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2551562.png)

